molecular formula C10H9BrN2O3 B2359424 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid CAS No. 1179844-18-8

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid

Cat. No. B2359424
CAS RN: 1179844-18-8
M. Wt: 285.097
InChI Key: LNUKEJXFHDTVET-UHFFFAOYSA-N
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Description

The compound “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring in this compound is substituted with a bromine atom

Scientific Research Applications

Comprehensive Analysis of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid” Applications

Antioxidant Activity: Pyrazoline derivatives, such as “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid,” have been studied for their antioxidant properties. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and antioxidant defenses, leading to cellular damage. The antioxidant activity of pyrazoline derivatives can be crucial in preventing oxidative stress-related diseases by scavenging free radicals and reducing ROS levels .

Antimicrobial Properties: The compound’s structure suggests potential antimicrobial efficacy. Pyrazoles are known for their antibacterial and antifungal activities. This compound could be synthesized and tested against various microbial strains to evaluate its effectiveness in inhibiting growth or killing pathogenic bacteria and fungi .

Neuroprotective Effects: Research on similar pyrazoline derivatives has indicated their potential in neuroprotection. They can influence the activity of acetylcholinesterase (AchE), an enzyme involved in nerve pulse transmission. Modulating AchE activity can have therapeutic implications for neurodegenerative diseases and cognitive disorders .

Anti-inflammatory Applications: Pyrazoline compounds have shown anti-inflammatory effects, which could be beneficial in treating chronic inflammation and related disorders. The compound may inhibit the production of pro-inflammatory cytokines or modulate other key inflammatory pathways .

Anticancer Potential: The structural features of pyrazoline derivatives have been associated with antitumor activities. They can induce apoptosis in cancer cells or inhibit cell proliferation. Further research could explore the specific mechanisms by which “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid” exerts anticancer effects .

Antileishmanial and Antimalarial Effects: Compounds with pyrazole scaffolds have been evaluated for their antileishmanial and antimalarial properties. They can interfere with the life cycle of parasites causing leishmaniasis and malaria, offering a potential route for the development of new treatments for these diseases .

Anticonvulsant Activity: Pyrazoline derivatives have been investigated for their anticonvulsant properties, which could be useful in the management of epilepsy and other seizure disorders. The compound could modulate neurotransmitter systems or ion channels involved in neuronal excitability .

Herbicidal and Pesticidal Uses: The pyrazole ring is a common motif in herbicides and pesticides. “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid” could be developed into a new class of agrochemicals that target specific enzymes or pathways in pests and weeds, providing an environmentally friendly alternative to traditional chemicals .

properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-6-9(10(14)15)2-8(16-6)5-13-4-7(11)3-12-13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUKEJXFHDTVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN2C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179844-18-8
Record name 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid
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